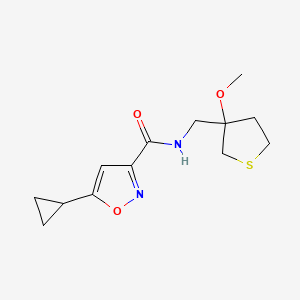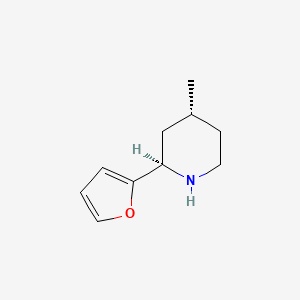![molecular formula C15H14N4O3S B2799623 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-95-6](/img/structure/B2799623.png)
3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this usually belong to the class of organic compounds known as heterocyclic compounds (compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring). They are often used in medicinal chemistry for drug discovery .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a new functional group or building the cyclic structures. Common techniques might include condensation reactions, substitution reactions, or other specific organic chemistry reactions .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. They often contain multiple rings, some of which might be aromatic (a cyclic ring of atoms with stability due to a resonance structure). The presence of different functional groups like carbonyl groups and nitrogen in the rings can also significantly affect the properties of the molecule .Chemical Reactions Analysis
The chemical reactions that such compounds can undergo would largely depend on the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structures. Properties like solubility, melting point, boiling point, etc., can be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, due to its structural complexity, is involved in the synthesis of various derivatives with potential antimicrobial activities. Research has demonstrated the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds exhibiting activity against tested microorganisms. This illustrates the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Activity Evaluation
Derivatives of the compound have been synthesized and evaluated for their pharmacological properties, including anticancer activities. The creation of novel derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlights the compound's utility in medicinal chemistry for developing potential therapeutic agents (Kumar et al., 2017).
Material Chemistry Applications
The structural elements of the compound, particularly the thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety, find applications in material chemistry. Advances in thienyl-triazine chemistry, for example, have explored the synthesis of materials with potential applications in electronics and photonics, demonstrating the compound's versatility beyond pharmaceuticals (Kumar & Agrawal, 2023).
Antifungal and Herbicidal Activities
Further research into derivatives containing the compound's core structure has revealed significant in vitro and in vivo fungicidal activity against several plant fungi. This suggests the potential for these derivatives to be developed into commercial fungicides or herbicides, underscoring the compound's agricultural applications (Wang et al., 2015).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been conducted on derivatives, providing insights into the structural features contributing to biological activity. This research aids in the design of new compounds with enhanced efficacy, demonstrating the compound's utility in facilitating the rational design of bioactive molecules (Al-Masoudi et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Heterocyclic compounds are a rich field for research, especially in the development of new pharmaceuticals. Future directions might include the synthesis of new compounds with similar structures, the exploration of their biological activity, and the development of safer and more efficient synthesis methods .
Propriétés
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-2-1-8-22-12)18-6-3-10(4-7-18)19-15(21)13-11(16-17-19)5-9-23-13/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOISBONGLKIUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

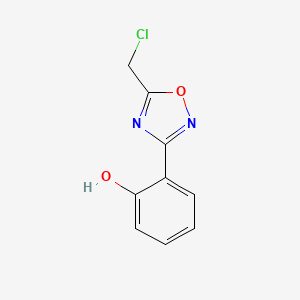
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)

![2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2799546.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)
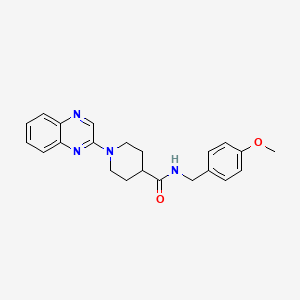

![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)
![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
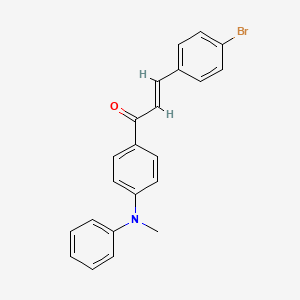
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)
